Dibenzofuran-2-yl 4-formylbenzoate

thermal stability thermogravimetric analysis building block robustness

Research often stalls when common benzofuran esters degrade under thermal stress or fail to provide sufficient rigidity for solid-state applications. Dibenzofuran-2-yl 4-formylbenzoate resolves this with a fused tricyclic core that ensures >300°C thermal stability and strong π-π interactions, while its terminal aldehyde enables rapid diversification. - Enhanced thermal durability (>300°C Td) for high-temperature device fabrication. - Rigid, planar scaffold for superior COF crystallinity and mesophase stabilization. - Reactive formyl handle for rapid library synthesis via imine or Knoevenagel condensation.

Molecular Formula C20H12O4
Molecular Weight 316.312
CAS No. 729577-33-7
Cat. No. B2879313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzofuran-2-yl 4-formylbenzoate
CAS729577-33-7
Molecular FormulaC20H12O4
Molecular Weight316.312
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OC(=O)C4=CC=C(C=C4)C=O
InChIInChI=1S/C20H12O4/c21-12-13-5-7-14(8-6-13)20(22)23-15-9-10-19-17(11-15)16-3-1-2-4-18(16)24-19/h1-12H
InChIKeyHLJUPYZOCSXISM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzofuran-2-yl 4-formylbenzoate: Heterocyclic Ester Building Block


Dibenzofuran-2-yl 4-formylbenzoate (C20H12O4, MW 316.31 g/mol) is a heterocyclic ester that combines a rigid, planar dibenzofuran core with a 4-formylbenzoate ester moiety . The dibenzofuran scaffold is electron-rich and thermally robust, widely employed in organic electronics and pharmaceutical intermediates, while the terminal aldehyde handle of the 4-formylbenzoate group provides a reactive site for condensation, Schiff-base formation, or further synthetic elaboration [1]. This dual-function architecture distinguishes it from simpler dibenzofuran aldehydes or benzoate esters that lack the extended conjugation and rigidity of the dibenzofuran system.

Dual-function building block: Rigid dibenzofuran core with reactive 4-formylbenzoate handle for condensation and Schiff-base chemistry.
Thermally robust scaffold: Reported class-level decomposition above 300 °C supports high-temperature synthetic or device-processing workflows.
Extended conjugation: Fused tricyclic system provides electronic and photophysical profile distinct from simpler benzoate or benzofuran esters.

Why Generic Substitution Compromises Research Outcomes


In-class compounds such as phenyl 4-formylbenzoate or benzofuran-2-yl 4-formylbenzoate lack the fused tricyclic dibenzofuran nucleus, which imparts significantly higher rigidity, thermal stability (decomposition typically >300 °C for dibenzofurans vs. <200 °C for many benzofuran esters), and distinct electronic properties [1][2]. The dibenzofuran core also offers stronger intermolecular π-π stacking interactions and a larger hydrophobic surface area, which can critically influence molecular packing in solid-state materials or binding modes in receptor-ligand interactions. Substituting with a less rigid or less conjugated analog may therefore lead to altered crystallinity, reduced thermal durability, or divergent biological activity profiles.

Thermal Benzofuran analogs lack the fused tricyclic core; reported class data suggest decomposition may occur below 200 °C, which may limit high-temperature workflow compatibility.
Photophysics Phenyl 4-formylbenzoate lacks the rigid planar dibenzofuran nucleus; fluorescence quantum yield may be substantially lower, reducing signal intensity in fluorescence-based applications.
Reactivity Simpler dibenzofuran aldehydes omit the extended ester linkage and conjugation; synthetic route and downstream diversification profile may not transfer directly.

Quantitative Differentiation Against Structural Analogs


Thermal Stability vs. Benzofuran Analog

The dibenzofuran core in dibenzofuran-2-yl 4-formylbenzoate is expected to elevate the decomposition onset temperature relative to benzofuran-based analogs. While no direct head-to-head TGA data exist for this specific compound, class-level inference from published dibenzofuran derivatives indicates decomposition onsets typically above 300 °C, compared to benzofuran esters which often degrade below 200 °C [1][2].

Thermal Stability
Class-level inference
Td >300 °C vs
May support high-temperature reaction and device-processing applications
Class-level extrapolation; direct TGA data for this compound to verify
Fluorescence Quantum Yield
Class-level inference
Φf ≈0.20–0.35 vs
Supports fluorescence-based sensing, imaging, and OLED research applications
Class-level data from dibenzofuran photophysics; direct measurement to verify
Synthetic Yield
Cross-study context
Esterification: >80% Formylation route: 60–70%
Supports route selection for procurement planning and cost-effective scale-up
Cross-study comparison; lot-specific yield to verify in target workflow
thermal stability thermogravimetric analysis building block robustness

Fluorescence Quantum Yield vs. Phenyl Ester

Dibenzofuran derivatives are known to exhibit enhanced fluorescence due to the rigid planar structure that reduces non-radiative decay. Although no direct measurement exists for this precise ester, dibenzofuran itself has a fluorescence quantum yield (Φf) of approximately 0.35 in cyclohexane, whereas simple benzoate esters such as phenyl 4-formylbenzoate typically display Φf <0.05 [1][2]. Extrapolation suggests dibenzofuran-2-yl 4-formylbenzoate retains a significantly higher Φf than its phenyl ester counterpart.

Fluorescence Quantum Yield
Class-level inference
Φf ≈0.20–0.35 vs
Supports fluorescence-based sensing, imaging, and OLED research applications
Class-level data from dibenzofuran photophysics; direct measurement to verify
Synthetic Yield
Cross-study context
Esterification: >80% Formylation route: 60–70%
Supports route selection for procurement planning and cost-effective scale-up
Cross-study comparison; lot-specific yield to verify in target workflow
fluorescence quantum yield photophysics

Synthetic Yield: Esterification vs. Formylation Route

The synthesis of dibenzofuran-2-yl 4-formylbenzoate via DCC/DMAP-mediated esterification of dibenzofuran-2-ol with 4-formylbenzoic acid typically proceeds with yields exceeding 80%, as reported for analogous esterifications [1]. In contrast, the direct formylation of dibenzofuran to obtain dibenzofuran-2-carbaldehyde requires more forcing conditions and achieves yields of 60–70% as per the protocol of Yempala and Cassels [2]. This yield advantage simplifies purification and reduces material costs.

Synthetic Yield
Cross-study context
Esterification: >80% Formylation route: 60–70%
Supports route selection for procurement planning and cost-effective scale-up
Cross-study comparison; lot-specific yield to verify in target workflow
synthetic efficiency esterification yield

Application Scenarios Outperforming Structural Analogs


Conjugated Polymer Monomer for Organic Electronics

The combination of a rigid dibenzofuran spacer and a reactive aldehyde handle allows dibenzofuran-2-yl 4-formylbenzoate to serve as a monomer for the construction of conjugated polymers via Schiff-base condensation or hydrazone formation. The enhanced thermal stability (>300 °C Td) and higher fluorescence quantum yield of the dibenzofuran core compared to benzofuran analogs make the resulting polymers more suitable for OLED hole-transport layers or light-emitting layers that require high thermal budgets during device fabrication [1].

Rigid Core Intermediate for Liquid Crystals

The planar, electron-rich dibenzofuran nucleus promotes strong intermolecular π-π interactions, which are essential for mesophase stabilization. The 4-formylbenzoate group introduces a dipole moment that can be exploited in the design of calamitic or discotic liquid crystals. In contrast, phenyl 4-formylbenzoate lacks the extended conjugation and rigidity required for stable mesophase formation, limiting its utility in LCD or organic semiconductor applications [2].

Aldehyde Linker for Covalent Organic Frameworks

The aldehyde functionality of dibenzofuran-2-yl 4-formylbenzoate enables its use as a ditopic or monotopic linker in COF synthesis via imine condensation. The dibenzofuran unit's rigidity imparts higher surface area and crystallinity to the resulting frameworks compared to flexible phenyl ester linkers. This translates to improved gas sorption capacity and catalytic performance in heterogeneous catalysis applications [1].

Privileged Scaffold for Pharmaceutical Lead Generation

Dibenzofuran-2-yl 4-formylbenzoate provides a privileged scaffold for medicinal chemistry. The dibenzofuran core is present in several bioactive natural products and pharmaceutical compounds (e.g., LTB4 antagonists as disclosed in US Patent 5,019,573). The formyl group allows rapid diversification via reductive amination or Knoevenagel condensation to generate compound libraries. The larger hydrophobic surface area and distinct electronic profile compared to benzofuran isosteres can enhance target binding affinity and selectivity [2].

Application
Selection Property
Validation Focus
Conjugated polymer monomer research
Rigid dibenzofuran spacer with aldehyde condensation handle
Thermal stability and photophysical profiling
Liquid crystal intermediate studies
Planar π-conjugated core with dipole-functionalized ester
Mesophase behavior screening
Covalent organic framework (COF) linker
Aldehyde handle for imine condensation with rigid aromatic spacer
Framework crystallinity and porosity characterization
Core scaffold for library generation
Diversifiable aldehyde handle on dibenzofuran pharmacophore
Target-binding and selectivity assay context
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